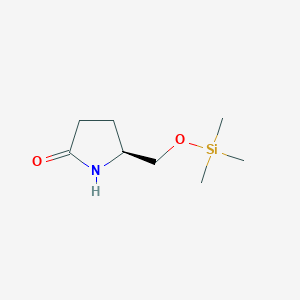
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde” involves various chemical reactions. For instance, the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from similar compounds. For example, 4-(Benzyloxy)benzaldehyde has a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Antioxidant Activity
4-Fluorobenzaldehyde, a related compound to 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde, has been utilized in the synthesis of thiazolidin-4-one derivatives. These compounds demonstrate promising antioxidant activities, which is significant for research in oxidative stress-related conditions (El Nezhawy et al., 2009).
Facilitating Chemical Synthesis
Fluorobenzaldehydes, including 4-fluorobenzaldehyde, serve as crucial intermediates in various chemical syntheses. Their role in synthesizing fluorinated microporous polyaminals, for example, is instrumental for advancements in materials science, particularly in applications like carbon dioxide adsorption (Li, Zhang, & Wang, 2016).
Application in Organic Synthesis
The use of fluorobenzaldehydes in the synthesis of complex organic compounds is noteworthy. They have been employed in the creation of various benzothiophene derivatives and other organic structures, playing a vital role in the development of new organic molecules with potential applications in medicinal chemistry (Wu et al., 2015).
Role in Molecular Design and Pharmaceuticals
Fluorobenzaldehydes, including those structurally similar to this compound, are vital in the design and synthesis of pharmaceutical compounds. They are often used as intermediates in the synthesis of complex molecules, contributing to the development of new drugs and therapeutic agents (Mäding et al., 2006).
Contribution to Material Science
These compounds also find applications in material science, particularly in the synthesis of novel poly(aryl ether)s and other polymers. Their unique chemical properties allow for the development of materials with specific characteristics, such as high thermal stability (Pimpha, Tantayanon, & Harris, 2004).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position of the compound, due to the adjacent aromatic ring, shows enhanced reactivity .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including the suzuki–miyaura cross-coupling pathway .
Result of Action
Similar compounds have been shown to cause various changes at the molecular and cellular levels, such as the formation of oximes and hydrazones .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Propiedades
IUPAC Name |
3-chloro-5-fluoro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVZKFNXQQLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N6-[(5-Bromothien-2-yl)methyl]adenosine](/img/structure/B3245655.png)







![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)

![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)